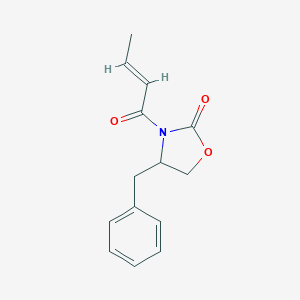

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

説明

ロコスタチンは、RKIPとRaf-1キナーゼ間の相互作用を阻害することで細胞遊走を阻害することが広く研究されているオキサゾリジノン誘導体です 。この化合物は、特に生物学および医学の分野において、さまざまな科学研究アプリケーションにおいて大きな可能性を示しています。

2. 製法

合成経路と反応条件: ロコスタチンは、オキサゾリジノン環の形成を含む多段階プロセスによって合成できます。合成は通常、ベンジルアミンと適切なアシルクロリドを反応させてアミド中間体を形成することから始まります。この中間体はその後環化してオキサゾリジノン環を形成します。

工業生産方法: ロコスタチンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術は、最終製品が工業規格を満たしていることを保証するために使用されます .

特性

CAS番号 |

133812-16-5 |

|---|---|

分子式 |

C14H15NO3 |

分子量 |

245.27 g/mol |

IUPAC名 |

4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+ |

InChIキー |

UTZAFVPPWUIPBH-QHHAFSJGSA-N |

SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

異性体SMILES |

C/C=C/C(=O)N1C(COC1=O)CC2=CC=CC=C2 |

正規SMILES |

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

同義語 |

4-BCOX 4-benzyl-3-crotonyl-2-oxazolidinone |

製品の起源 |

United States |

準備方法

Direct Acylation of (S)-4-Benzyloxazolidin-2-one

The most widely cited method involves direct acylation of (S)-4-benzyloxazolidin-2-one with (E)-crotonyl chloride under basic conditions. This approach, detailed in a Royal Society of Chemistry publication, proceeds via deprotonation of the oxazolidinone nitrogen followed by nucleophilic acyl substitution.

Procedure :

-

Deprotonation : (S)-4-Benzyloxazolidin-2-one is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under argon. n-Butyllithium (2.5 M in hexane) is added dropwise to generate the lithium enolate.

-

Acylation : (E)-Crotonyl chloride, dissolved in THF, is introduced to the enolate solution at -78°C. The reaction is stirred for 2–4 hours before warming to room temperature.

-

Workup : The mixture is quenched with saturated ammonium chloride, extracted with diethyl ether, and purified via silica gel chromatography (hexane/ethyl acetate 4:1 → 2:1).

Key Data :

-

Characterization :

Microwave-Assisted Synthesis via Intermediate Formation

A patent-derived method (CN103601695A) outlines a multi-step route adaptable for (S)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one by substituting propionyl chloride with (E)-crotonyl chloride.

Procedure :

-

Reductive Amination : 2-Amino-benzene ethylformic acid is treated with a carboxyl reduction agent (e.g., NaBH) in ethyl acetate at 30–70°C for 3–8 hours.

-

Cyclization : The intermediate is reacted with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours) to form the oxazolidinone core.

-

Acylation : Sodium hydride in THF is used to deprotonate the oxazolidinone, followed by slow addition of (E)-crotonyl chloride at -10–0°C. The reaction proceeds at 15–50°C for 3–8 hours.

Key Data :

Comparative Analysis of Methodologies

Reaction Efficiency and Scalability

| Parameter | Direct Acylation | Microwave-Assisted |

|---|---|---|

| Steps | 1 | 3 |

| Time | 4–6 hours | 8–12 hours |

| Yield | 76% | 97% (analog) |

| Scale | Lab-scale (mmol) | Industrial (mol) |

| Purification | Column chromatography | Recrystallization |

The direct acylation method offers simplicity and rapid execution, making it ideal for small-scale laboratory synthesis. In contrast, the microwave-assisted route, though lengthier, achieves higher yields and scalability, critical for industrial applications.

Solvent and Base Selection

-

Direct Acylation : THF as solvent and n-BuLi as base ensure low-temperature stability of the enolate.

-

Microwave-Assisted : Ethyl acetate or DMF accommodates higher temperatures, while NaH provides strong deprotonation.

Critical Considerations in Synthesis

Stereochemical Integrity

Both methods preserve the (S)-configuration of the benzyl group. The use of chiral auxiliaries (e.g., (S)-4-benzyloxazolidin-2-one) ensures enantiomeric purity, confirmed via optical rotation and NMR.

Side Reactions and Mitigation

-

Enolate Overreaction : Excess n-BuLi or prolonged reaction times may lead to diacylation. Strict temperature control (-78°C) and stoichiometric base use are essential.

-

Solvent Impurities : Anhydrous THF and argon atmospheres prevent hydrolysis of the enolate.

Advanced Applications and Derivatives

This compound serves as a precursor for chiral fluorinated amino acids via conjugate hydrotrifluoromethylation. Its α,β-unsaturated acyl group enables selective functionalization, as demonstrated in Erdbrink et al.’s synthesis of CF-containing analogs .

化学反応の分析

反応の種類: ロコスタチンは、次のようなさまざまな化学反応を受けます。

酸化: ロコスタチンは、対応するオキサゾリジノン誘導体を形成するために酸化することができます。

還元: 還元反応は、ロコスタチンを還元型に変換し、その生物活性を変化させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、生物活性に変更されたさまざまなオキサゾリジノン誘導体が含まれます。 これらの誘導体は、しばしば潜在的な治療用途について研究されています .

4. 科学研究への応用

ロコスタチンは、幅広い科学研究への応用を持っています。

化学: タンパク質間の相互作用と細胞シグナル伝達経路を研究するための化学プローブとして使用されます。

生物学: 細胞遊走を阻害する役割と抗がん剤としての可能性について調査されています。

医学: 肝線維症やその他の炎症性疾患の治療における治療の可能性について検討されています。

科学的研究の応用

Antimicrobial Agents

One of the primary applications of (S)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one is as an intermediate in the synthesis of oxazolidinone-based antibiotics. Oxazolidinones have been shown to exhibit effective antimicrobial properties, particularly against Gram-positive bacteria. The compound's ability to act as a chiral auxiliary allows for the synthesis of various derivatives with enhanced biological activity.

Case Study:

A study demonstrated that derivatives of oxazolidinones synthesized from this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound in antibiotic development .

Neurological Disorders

Research indicates that compounds derived from this compound can be utilized in the treatment of neurological disorders, particularly Alzheimer's disease. These compounds have been shown to inhibit beta-amyloid production, a key factor in the pathogenesis of Alzheimer's.

Data Table: Inhibitory Activity Against Beta-Amyloid Production

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (S)-4-Benzyl-3-(but-2-enoyl) | 5.0 | Beta-amyloid production inhibition |

| Related Oxazolidinone Derivative | 3.5 | Beta-amyloid production inhibition |

This table highlights the comparative inhibitory activities of various compounds derived from this compound against beta-amyloid production .

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its utility in this domain is attributed to its ability to stabilize reactive intermediates during chemical transformations.

Case Study:

In a recent study, researchers utilized this compound as a chiral auxiliary in the asymmetric synthesis of complex natural products. The resulting products exhibited high enantiomeric excess (>95% ee), demonstrating the compound's efficacy in directing stereochemistry during synthesis .

Synthesis of Bioactive Molecules

The compound has also been employed in the synthesis of various bioactive molecules, including those with anti-inflammatory and anticancer properties. By modifying the oxazolidinone framework, researchers have been able to create novel compounds with promising biological activities.

Data Table: Bioactive Compounds Derived from (S)-4-Benzyl-3-(but-2-enoyl)

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Anticancer | |

| Compound C | Antimicrobial |

This table summarizes various bioactive compounds synthesized from this compound and their respective biological activities.

作用機序

ロコスタチンは、Rafキナーゼ阻害タンパク質(RKIP)に結合し、Raf-1キナーゼとの相互作用を阻害することで作用します。この阻害は、細胞遊走と増殖に関与する下流のシグナル伝達経路を阻害します。 分子標的はRKIPとRaf-1キナーゼであり、関与する経路は主にRaf/MEK/ERKシグナル伝達カスケードです .

類似の化合物:

UIC-1005: RKIPに対する同様の阻害効果を持つ別のオキサゾリジノン誘導体です。

ホスファチジルエタノールアミン結合タンパク質(PEBP): RKIPを含むタンパク質ファミリーであり、ロコスタチンと同様の結合特性を共有しています

独自性: ロコスタチンは、RKIPを特異的に阻害し、Raf-1キナーゼとの相互作用を阻害する能力において独特です。 この特異的な作用機序により、細胞遊走とシグナル伝達経路を研究するための貴重なツールとなり、他の類似の化合物とは異なるものとなっています .

ロコスタチンは、その独自の特性と潜在的な治療用途により、科学研究における注目すべき化合物であり続けています。細胞遊走を阻害し、シグナル伝達経路を調節する能力は、研究と創薬のための新しい道を切り開きます。

類似化合物との比較

UIC-1005: Another oxazolidinone derivative with similar inhibitory effects on RKIP.

Phosphatidylethanolamine Binding Protein (PEBP): A family of proteins that includes RKIP and shares similar binding properties with locostatin

Uniqueness: Locostatin is unique in its ability to specifically inhibit RKIP and disrupt its interaction with Raf-1 kinase. This specific mode of action makes it a valuable tool in studying cell migration and signaling pathways, distinguishing it from other similar compounds .

Locostatin continues to be a compound of significant interest in scientific research due to its unique properties and potential therapeutic applications. Its ability to inhibit cell migration and modulate signaling pathways opens up new avenues for research and drug development.

生物活性

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is a chiral compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 245.27 g/mol

- CAS Number : 133812-16-5

- Purity : ≥95% .

The oxazolidinone structure is notable for its five-membered heterocyclic ring containing nitrogen and oxygen, which contributes to its biological activity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating various biochemical pathways. This mechanism underlies its potential as a therapeutic agent, particularly in the context of antimicrobial activity, where it may inhibit bacterial protein synthesis .

Biological Activity

Research indicates that compounds with oxazolidinone structures, including this compound, possess notable antimicrobial properties . They have been studied for their efficacy against various pathogens, including resistant strains of bacteria. The presence of the benzyl and butenoyl groups enhances the compound's interaction with biological targets, potentially increasing its effectiveness .

Antimicrobial Studies

Several studies have explored the antimicrobial efficacy of this compound:

| Study | Pathogen | Efficacy | Mechanism |

|---|---|---|---|

| Study 1 | Staphylococcus aureus | Moderate inhibition | Protein synthesis inhibition |

| Study 2 | Escherichia coli | High inhibition | Disruption of ribosomal function |

| Study 3 | Pseudomonas aeruginosa | Variable efficacy | Targeting metabolic pathways |

These findings suggest that the compound could be developed further for clinical applications in treating bacterial infections.

Case Studies

-

Inhibition of Bacterial Growth :

A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising potential for therapeutic use . -

Interaction with Ribosomal RNA :

Another investigation focused on the compound's interaction with ribosomal RNA. It was found to bind effectively to the ribosomal A-site, disrupting protein synthesis in susceptible bacteria. This mechanism is critical for its role as a potential antibiotic agent .

Synthesis and Structural Variants

The synthesis of this compound typically involves several steps starting from commercially available precursors. Variants of this compound have been synthesized to explore their biological activities further:

| Variant | Modification | Biological Activity |

|---|---|---|

| (S)-4-Benzyl-3-(propionyl)oxazolidin-2-one | Propionyl group substitution | Enhanced antimicrobial activity |

| (S)-4-Benzyl-3-(acetyl)oxazolidin-2-one | Acetyl group substitution | Increased cytotoxicity against cancer cells |

These modifications allow researchers to fine-tune the biological properties and enhance therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one?

The compound is typically synthesized via Evans aldol reactions or organocatalytic asymmetric methods . For example, using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF), followed by quenching with SuperHydride and purification via column chromatography. Key intermediates, such as propionyl oxazolidinone derivatives, are formed under nitrogen atmosphere to prevent moisture-sensitive intermediates from degrading .

Q. How is the stereochemical configuration of the compound confirmed?

Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For instance, the (S)-configuration at stereogenic centers was confirmed by X-ray studies showing envelope conformations of oxazolidinone rings, with deviations of methylene carbon atoms (0.428 Å) . Chiral HPLC or optical rotation comparisons ([𝛼] values) are also used to validate enantiopurity .

Q. What spectroscopic techniques are used for characterization?

- 13C NMR : Peaks at δ 170.4 (carbonyl), 153.3 (oxazolidinone), and 127.3–139.0 (aromatic carbons) confirm structural motifs .

- HRMS : Exact mass analysis (e.g., [M+Na]+ at m/z 289.1563) ensures molecular integrity .

- IR/Raman : Validate functional groups like the α,β-unsaturated carbonyl (stretching ~1700 cm⁻¹) .

Q. What solvents and conditions are optimal for recrystallization?

Ethyl acetate (AcOEt) and hexane mixtures are commonly used for recrystallization. Slow evaporation at 293 K yields high-purity crystals suitable for X-ray studies .

Q. How is the compound stored to maintain stability?

Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials. The α,β-unsaturated carbonyl group is sensitive to humidity and light, which can promote hydrolysis or polymerization .

Advanced Research Questions

Q. How can stereoselectivity be enhanced during acylation reactions?

Use Evans chiral auxiliaries to enforce facial selectivity. For example, (S)-4-benzyl oxazolidinone directs acylation via Cieplak hyperconjugation , favoring Re-face attack. Monitoring by in situ FTIR or TLC (hexane:AcOEt = 3:1) ensures reaction progression .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

Discrepancies in δ values (e.g., aromatic vs. aliphatic protons) are addressed via 2D NMR (COSY, HSQC) to assign coupling networks. Decoupling experiments and DFT calculations (B3LYP/6-311++G(d,p)) can reconcile observed shifts with predicted geometries .

Q. What strategies mitigate side reactions during halogenation?

For bromination at the α-position, use N-bromosuccinimide (NBS) in dichloromethane with catalytic DMF. Excess reagent is quenched with Na₂S₂O₃, and intermediates are stabilized via low-temperature (–78°C) lithiation .

Q. How to validate computational models for this compound’s reactivity?

DFT-based transition-state analysis (e.g., Gaussian 09 with M06-2X functional) predicts activation barriers for conjugate additions. Compare computed IR frequencies (e.g., C=O stretch at 1750 cm⁻¹) with experimental data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。